molecular formula C16H22N2O B11499418 2-Methyl-1-piperidinoacetylindoline CAS No. 64140-52-9

2-Methyl-1-piperidinoacetylindoline

Cat. No.: B11499418
CAS No.: 64140-52-9
M. Wt: 258.36 g/mol
InChI Key: KLRQEEOAFPCZJN-UHFFFAOYSA-N
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Description

2-Methyl-1-piperidinoacetylindoline is a useful research compound. Its molecular formula is C16H22N2O and its molecular weight is 258.36 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64140-52-9

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-piperidin-1-ylethanone

InChI

InChI=1S/C16H22N2O/c1-13-11-14-7-3-4-8-15(14)18(13)16(19)12-17-9-5-2-6-10-17/h3-4,7-8,13H,2,5-6,9-12H2,1H3

InChI Key

KLRQEEOAFPCZJN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3CCCCC3

Origin of Product

United States

Contextualization Within Indoline Chemistry Research

Significance of the Indoline (B122111) Scaffold in Advanced Organic Chemistry

The indoline framework, characterized by a fused benzene and pyrrolidine ring system, is a privileged structure in the realm of heterocyclic chemistry. Its significance stems from its prevalence in a multitude of biologically active molecules, including alkaloids and pharmaceuticals. The rigid, bicyclic nature of the indoline core provides a three-dimensional architecture that is conducive to specific interactions with biological targets. This structural feature, combined with the diverse possibilities for substitution on both the aromatic and heterocyclic rings, makes it a versatile building block in the synthesis of complex molecular entities.

In advanced organic chemistry, the indoline scaffold serves as a valuable synthon for the construction of more elaborate heterocyclic systems. Its chemical reactivity allows for a range of transformations, including oxidation to the corresponding indole (B1671886), N-acylation, and various electrophilic substitution reactions on the benzene ring. The development of novel synthetic methodologies for the construction and functionalization of the indoline ring system remains an active area of research, with a focus on stereoselective and efficient processes.

Historical and Contemporary Perspectives on Indoline Derivative Research

Historically, research into indoline derivatives has been closely linked to the study of natural products. Many alkaloids, which have been used in traditional medicine for centuries, contain the indoline moiety as a core structural element. Early research focused on the isolation, structure elucidation, and synthesis of these natural products, which laid the foundation for the field of heterocyclic chemistry.

In the contemporary era, the focus has expanded to the rational design and synthesis of novel indoline derivatives with specific biological activities. The advent of high-throughput screening and computational chemistry has accelerated the discovery of indoline-based compounds with potential therapeutic applications. Modern research often involves the synthesis of libraries of indoline derivatives, which are then screened for activity against a variety of biological targets, including enzymes and receptors. This has led to the identification of indoline-containing compounds with a wide range of pharmacological properties, such as anticancer, antimicrobial, and neuroprotective activities.

Positioning of 2-Methyl-1-piperidinoacetylindoline as a Representative Indoline Compound for Scholarly Investigation

While specific scholarly research on "this compound" is not extensively documented in publicly available literature, its structural features make it a highly representative and intriguing compound for academic investigation. This molecule embodies the key characteristics of a synthetically accessible and potentially bioactive indoline derivative.

The structure of this compound can be dissected into three key components:

The 2-Methylindoline Core: The presence of a methyl group at the 2-position of the indoline ring introduces a chiral center, opening avenues for stereoselective synthesis and the investigation of enantiomeric-specific biological activities. The 2-methylindoline moiety itself is a valuable building block in pharmaceutical and materials science research. nih.gov

The N-Acyl Linkage: The piperidinoacetyl group is attached to the indoline nitrogen via an amide bond. N-acylation is a common strategy in medicinal chemistry to modify the physicochemical properties of a molecule, such as its solubility, stability, and ability to cross biological membranes. The study of N-acylindoline derivatives is an active area of research, with a focus on their conformational preferences and biological activities.

The Piperidine (B6355638) Moiety: Piperidine is a ubiquitous heterocyclic motif found in numerous natural products and pharmaceuticals. The incorporation of a piperidine ring can significantly influence the pharmacological profile of a compound, often enhancing its interaction with biological targets. Research on indoline derivatives containing piperazine (a closely related heterocycle) has identified compounds with potential as dopamine D2/D4 receptor antagonists. researchgate.net

The combination of these three structural features in this compound suggests several avenues for scholarly investigation. Synthetic chemists could explore efficient and stereoselective routes to its synthesis. Medicinal chemists could investigate its potential biological activities, drawing inspiration from the known pharmacological profiles of related indoline and piperidine-containing compounds. Furthermore, its relatively simple yet functionally rich structure makes it an excellent model system for studying the structure-activity relationships of N-acylindoline derivatives.

While detailed experimental data from academic laboratories are scarce, the fundamental properties of this compound can be predicted based on its constituent parts and data available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H22N2O smolecule.com
Molecular Weight 258.36 g/mol smolecule.com
IUPAC Name 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(piperidin-1-yl)ethanone smolecule.com
Canonical SMILES CC1CC2=CC=CC=C2N1C(=O)CN3CCCCC3 smolecule.com
InChI Key KLRQEEOAFPCZJN-UHFFFAOYSA-N smolecule.com

The synthesis of this compound would likely involve the N-acylation of 2-methylindoline with a suitable piperidinoacetyl precursor, such as piperidinoacetyl chloride. This type of reaction is a well-established method for the formation of amides.

Advanced Synthetic Strategies and Chemical Transformations

Methodologies for the Construction of the Indoline (B122111) Core and its Derivatization

The indoline scaffold is a crucial component of many natural products and pharmaceuticals. Its synthesis and functionalization are of significant interest in organic chemistry.

Established Reaction Pathways for Indoline Synthesis

Several classical methods are employed for the synthesis of the indole (B1671886) nucleus, which can subsequently be reduced to an indoline. Some of the most prominent methods include:

Fischer Indole Synthesis : This method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, followed by a-sigmatropic rearrangement to form the indole.

Bischler-Möhlau Indole Synthesis : This pathway involves the reaction of an α-halo-ketone with an excess of aniline, leading to the formation of a 2-aryl-indole. A microwave-assisted, solvent-free variation of this method has been developed, offering an environmentally friendly alternative.

Reissert Compound Synthesis : This method utilizes the condensation of o-nitro-toluene with diethyl oxalate in the presence of a base, followed by reductive cyclization to yield the indole ring.

Leimgruber-Batcho Indole Synthesis : This is a versatile two-step process that begins with the formation of an enamine from o-nitrotoluene and a formamide acetal, which is then reductively cyclized to the indole.

Bartoli Indole Synthesis : This reaction involves the addition of a vinyl Grignard reagent to a nitroarene to produce 7-substituted indoles.

Nenitzescu Indole Synthesis : This method involves the reaction of a benzoquinone with a β-amino-crotonic ester to produce 5-hydroxyindole derivatives.

Table 1: Comparison of Established Indoline Synthesis Pathways

Synthesis MethodKey ReactantsKey ConditionsAdvantages
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneAcidic, HeatWide applicability
Bischler-Möhlauα-Halo-ketone, AnilineExcess anilineGood for 2-arylindoles
Reissert Compoundo-Nitro-toluene, Diethyl oxalateBase, Reductive cyclizationAccess to specific substitution patterns
Leimgruber-Batchoo-Nitrotoluene, Formamide acetalTwo-step, Reductive cyclizationVersatile
Bartoli IndoleNitroarene, Vinyl Grignard reagentGrignard reactionSynthesis of 7-substituted indoles
Nenitzescu IndoleBenzoquinone, β-Amino-crotonic esterCondensation reactionSynthesis of 5-hydroxyindoles

Novel Approaches in Functionalizing Indoline Scaffolds

Modern synthetic chemistry has introduced new methods for the functionalization of the indoline core, often utilizing transition-metal catalysis.

Palladium-catalyzed reactions, such as the Heck reaction, have been instrumental in developing new ways to produce indoline scaffolds. These methods allow for the creation of complex molecular assemblies that were previously challenging to access. For instance, the Catellani-type reactions, which involve cooperative palladium/norbornene catalysis, enable the vicinal difunctionalization of an aryl halide and its ortho-C─H bond, providing a route to prepare indoles and their derivatives.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indole derivatives. These methods can construct various enantioenriched heterocyclic frameworks, including indolines.

Targeted Synthesis of N-Acylated Indoline Structures, Including the Piperidinoacetyl Moiety

The synthesis of 2-Methyl-1-piperidinoacetylindoline typically involves the N-acylation of the 2-methylindoline core.

A general approach involves:

Preparation of the Indole Derivative : Starting with 2-methylindole, an acyl group is introduced.

Acylation with Piperidine (B6355638) : The resulting product is then reacted with piperidine to form this compound. This reaction is often carried out using solvents like dichloromethane or toluene at elevated temperatures.

The selective N-acylation of indoles can be challenging due to the multiple reactive sites on the indole ring. Traditional methods often use reactive and unstable acyl chlorides. More recent developments have focused on using more stable acyl sources, such as thioesters, which allow for a mild, efficient, and highly chemoselective N-acylation of indoles.

Green Chemistry Principles in the Synthesis of Indoline Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods.

Solvent-Free Reactions and Aqueous Media Applications

Solvent-free reactions and the use of aqueous media are key aspects of green chemistry.

Solvent-Free Synthesis : Microwave-assisted, solvent-free methods, such as a variation of the Bischler indole synthesis, have been developed to provide a mild and environmentally friendly route to indoles. These solid-state reactions can offer improved yields and shorter reaction times. Additionally, solvent-free condensation reactions of isatins and indoles have been shown to be effective.

Aqueous Media : The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-toxicity, and non-flammability. The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been successfully achieved in an aqueous solution of TPGS-750-M using a palladium catalyst.

Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods play a crucial role in the sustainable synthesis of indoline derivatives.

Transition Metal Catalysis : Palladium-based methodologies are among the most well-known for the synthesis of nitrogen heterocycles. Palladium catalysts are used in a variety of reactions, including cross-dehydrogenative coupling and oxidative annulation, to construct the indole ring. Other transition metals like cobalt, rhodium, and ruthenium are also employed in indole synthesis.

Organocatalysis : Organocatalysis offers a metal-free alternative for the synthesis of indolines. For example, a stereoselective synthesis of indolin-3-yl acetates has been developed using organocatalytic addition reactions of monothiomalonates to ortho-bromo nitrostyrenes as a key step. This approach provides access to functionalized indolines with high stereoselectivity.

Table 2: Green Chemistry Approaches in Indoline Synthesis

Green Chemistry PrincipleMethodologyExampleAdvantages
Solvent-Free ReactionsMicrowave-assisted solid-state reactionBischler Indole SynthesisEnvironmentally friendly, improved yields, shorter reaction times
Aqueous MediaPalladium-catalyzed cyclizationSynthesis of 2-substituted indoles in TPGS-750-M/waterUse of a green solvent, potential for catalyst recycling
Transition Metal CatalysisPalladium-catalyzed C-H activationCatellani-type reactionsHigh efficiency, access to complex structures
OrganocatalysisAsymmetric dearomatizationSynthesis of indolin-3-yl acetatesMetal-free, high stereoselectivity

Stereochemical Control and Regioselectivity in Indoline Synthesis

The synthesis of substituted indolines, such as 2-methylindoline, a core component of "this compound," presents significant challenges in controlling stereochemistry at the C2 position and regioselectivity in the substitution pattern of the indoline ring. Researchers have developed various advanced synthetic strategies to address these challenges, enabling the precise construction of these important heterocyclic scaffolds.

Stereochemical Control in 2-Methylindoline Synthesis

The creation of a chiral center at the 2-position of the indoline ring is a key objective in the synthesis of many biologically active molecules. Enantioselective catalysis has emerged as a powerful tool for establishing this stereocenter with high fidelity.

One notable approach involves the enantioselective copper-catalyzed hydroamination and cyclization of N-sulfonyl-2-allylanilines. nih.gov This method facilitates the synthesis of chiral N-sulfonyl-2-methylindolines with high enantiomeric excess (ee). nih.gov The reaction proceeds via an intramolecular hydroamination, where a chiral copper catalyst directs the approach of the nitrogen atom to the alkene, thereby establishing the stereochemistry at the newly formed C-N bond. This methodology has been shown to provide chiral 2-methylindolines in up to 90% ee. nih.gov The 2-methylindoline core is a crucial intermediate in the synthesis of various pharmaceutical compounds. nih.gov

The following table summarizes the enantioselectivities achieved for different substrates in a copper-catalyzed enantioselective alkene hydroamination/cyclization.

Substrate (N-sulfonyl-2-allylaniline derivative)Catalyst SystemEnantiomeric Excess (ee)
N-(p-toluenesulfonyl)-2-allylaniline[Cu(OTf)]2·C6H6 / (S)-DTBM-SEGPHOS85%
N-(benzenesulfonyl)-2-allylaniline[Cu(OTf)]2·C6H6 / (S)-DTBM-SEGPHOS88%
N-(methanesulfonyl)-2-allylaniline[Cu(OTf)]2·C6H6 / (S)-DTBM-SEGPHOS90%

Data synthesized from findings reported in scholarly articles on chiral indoline synthesis. nih.gov

Regioselectivity in Indoline Synthesis

Regiocontrolled synthesis of substituted indolines is crucial for accessing specific isomers with desired properties. Various strategies have been developed to direct the formation of bonds at specific positions on the indoline ring system.

A rhodium(I)-catalyzed decarboxylative cyclization and hydroacylation of vinyl benzoxazinanones with chelating aldehydes provides a straightforward and efficient route to 2-substituted indolines with excellent regioselectivity. rsc.org This method allows for the selective construction of the 2-substituted indoline core. rsc.org

Another powerful strategy for achieving regioselectivity is through intramolecular cycloadditions. For instance, the intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes is particularly useful for constructing indolines with multiple substituents on the six-membered ring. nih.gov This approach offers a modular and efficient way to prepare libraries of substituted indoline derivatives. nih.gov

Furthermore, photocatalyzed reactions have emerged as a green and metal-free approach to synthesize substituted indolines with complete regiocontrol. nih.govacs.org This method involves the remote generation of an alkyl radical followed by cyclization, allowing for a high degree of control over the final substitution pattern. nih.govacs.org

The table below illustrates the regioselectivity of a photocatalyzed radical cyclization for the synthesis of substituted indolines.

SubstratePhotocatalystRegioisomeric Ratio (desired:other)
N-(2-bromoallyl)-N-(p-tolyl)methacrylamideEosin Y>99:1
N-(2-bromoallyl)-N-(4-methoxyphenyl)methacrylamideEosin Y>99:1
N-(2-bromoallyl)-N-(4-chlorophenyl)methacrylamideEosin Y>99:1

Data synthesized from findings reported in scholarly articles on photocatalyzed indoline synthesis. nih.govacs.org

These advanced synthetic methods highlight the progress made in the precise construction of complex indoline scaffolds, providing chemists with the tools to control both the stereochemical and regiochemical outcomes of their reactions.

Sophisticated Analytical Methodologies for Structural and Purity Assessment in Research

High-Resolution Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopic methods are indispensable for elucidating the precise structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques map out the molecular framework, identify functional groups, and confirm connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methyl-1-piperidinoacetylindoline, ¹H and ¹³C NMR would confirm the presence and specific environment of every proton and carbon atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the indoline (B122111) ring, the aliphatic protons of the piperidine (B6355638) ring, the methylene protons of the acetyl linker, and the methyl group protons. The chemical shift, integration, and multiplicity (splitting pattern) of each signal would provide critical information about its electronic environment and neighboring protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a unique signal for each carbon environment in the molecule, including the low-field signal for the amide carbonyl carbon, signals for the aromatic carbons, and a series of signals for the aliphatic carbons in the indoline and piperidine rings.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively establish the connectivity. A COSY spectrum would reveal which protons are coupled to each other (i.e., on adjacent carbons), while an HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H framework of the entire molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on the chemical structure. Actual experimental values may vary.

Atom Type Structural Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic ProtonsIndoline Ring~ 6.8 - 7.5~ 110 - 150
Methine ProtonIndoline Ring (CH-CH₃)~ 4.0 - 4.5~ 55 - 65
Methylene ProtonsIndoline Ring (CH₂)~ 2.8 - 3.3~ 30 - 40
Methyl ProtonsIndoline Ring (CH₃)~ 1.2 - 1.5~ 15 - 25
Methylene ProtonsAcetyl Linker (CO-CH₂)~ 3.0 - 3.5~ 50 - 60
Methylene ProtonsPiperidine Ring (α to N)~ 2.4 - 2.8~ 50 - 55
Methylene ProtonsPiperidine Ring (β, γ to N)~ 1.4 - 1.8~ 20 - 30
Carbonyl CarbonAmideN/A~ 168 - 172

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum for this compound would be dominated by a strong absorption band characteristic of the tertiary amide carbonyl group. Other key absorptions would confirm the presence of the aromatic ring and the aliphatic C-H bonds.

Interactive Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Bond Expected Absorption Range (cm⁻¹) Intensity
Tertiary AmideC=O Stretch1630 - 1680Strong
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 3000Medium-Strong
Aromatic C=CC=C Stretch1450 - 1600Medium
Carbon-NitrogenC-N Stretch1100 - 1300Medium

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The primary chromophore in this compound is the indoline moiety, which contains a substituted benzene ring. The UV-Vis spectrum would be expected to display absorption bands corresponding to π → π* electronic transitions characteristic of this aromatic system, typically appearing in the 250-300 nm range.

Advanced Mass Spectrometry Techniques for Molecular Integrity and Composition Verification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₆H₂₂N₂O), HRMS would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass, confirming the molecular formula and ruling out other potential formulas with the same nominal mass. uni.lu

Interactive Table 3: Predicted HRMS Data for this compound (C₁₆H₂₂N₂O) uni.lu

Adduct Ion Formula Calculated m/z
[M]⁺C₁₆H₂₂N₂O⁺258.17267
[M+H]⁺C₁₆H₂₃N₂O⁺259.18050
[M+Na]⁺C₁₆H₂₂N₂ONa⁺281.16244
[M+K]⁺C₁₆H₂₂N₂OK⁺297.13638

To ensure the purity of a research compound, separation techniques are coupled with detection methods. Hyphenated techniques are essential for analyzing complex mixtures and isolating a target compound from impurities, starting materials, or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for purity analysis of non-volatile compounds like this compound. A high-performance liquid chromatography (HPLC) system separates the components of a sample mixture, which are then introduced into a mass spectrometer for detection and identification. This method would provide a chromatogram showing the purity of the compound (e.g., % area of the main peak) and the mass spectrum of the main peak to confirm its identity, as well as the mass spectra of any minor impurity peaks. The use of HPLC is a well-established method for the analysis of indoline-containing samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. While potentially less ideal for this specific molecule without derivatization due to its higher molecular weight and polarity, it could be used to detect volatile impurities.

These advanced analytical methodologies, when used in concert, provide a comprehensive and unambiguous characterization of this compound, ensuring its structural integrity and purity for research applications.

Chromatographic Separations for Purity Assessment and Homogeneity Studies

Chromatography is an indispensable tool in chemical analysis, allowing for the separation of individual components from a mixture. elgalabwater.com This separation is crucial for determining the purity of a synthesized compound and for studying its homogeneity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally unstable compounds. elgalabwater.commoravek.com It separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is forced through the column under high pressure. libretexts.org For this compound, a reversed-phase HPLC method would typically be employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a detector, commonly a UV-Vis detector. nih.gov The resulting chromatogram displays peaks corresponding to the main compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of the purity percentage.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). tsijournals.comneliti.com This results in dramatically increased resolution, sensitivity, and speed of analysis compared to traditional HPLC. ijfmr.com UPLC is particularly valuable for homogeneity studies, where it can resolve closely related impurities that might co-elute with the main peak in a standard HPLC separation.

Hypothetical HPLC Purity Analysis of this compound

Retention Time (min)Peak Area% AreaIdentity
2.115,0000.3Impurity A
3.510,0000.2Impurity B
5.84,950,00099.0This compound
7.225,0000.5Impurity C

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents that may be present in a sample of this compound from its synthesis and purification process. drawellanalytical.comijpsonline.com In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.

For the analysis of volatile impurities, a headspace GC technique is often employed. ijpsonline.com This involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace), which is then injected into the GC system. This method prevents non-volatile components of the sample from contaminating the instrument. Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Hypothetical GC Analysis of Volatile Impurities in this compound

Retention Time (min)Identity (Residual Solvent)Concentration (ppm)
2.5Dichloromethane50
3.1Ethyl Acetate150
4.2Toluene20

Advanced Chromatographic Systems (e.g., NanoLC, Multi-dimensional Chromatography)

For highly complex samples or when extremely high resolution is required, advanced chromatographic systems are utilized. Nano-Liquid Chromatography (NanoLC) is a miniaturized version of HPLC that operates at nanoliter per minute flow rates with columns having internal diameters of 20-100 µm. oup.comresearchgate.net This miniaturization leads to a significant increase in sensitivity, making it ideal for the analysis of very small sample amounts or for detecting trace-level impurities. nih.govslideshare.netchromatographyonline.com

Multi-dimensional chromatography, such as two-dimensional LC (2D-LC), provides a substantial increase in peak capacity and resolving power. In this technique, fractions from the first dimension of separation are subjected to a second, different separation mechanism. This is particularly useful for separating co-eluting peaks and for the comprehensive analysis of complex impurity profiles in compounds like this compound.

Hypothetical 2D-LC Analysis of a Minor Impurity in this compound

First Dimension (Retention Time, min)Second Dimension (Retention Time, min)Identity
8.54.1Impurity D
8.55.3Impurity E (co-eluted in 1D)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. davidson.edu For organic compounds like this compound, this typically involves combustion analysis, which measures the percentage of carbon (C), hydrogen (H), and nitrogen (N). acs.org

In this process, a small, precisely weighed amount of the pure compound is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated. youtube.com These experimental percentages are then compared to the theoretical values calculated from the proposed chemical formula to confirm the empirical formula of the compound. chemcollective.orgacademyart.edu

The molecular formula of this compound is C₁₆H₂₂N₂O.

Molecular Weight: 274.36 g/mol

Theoretical %C: (12.011 * 16 / 274.36) * 100 = 70.03%

Theoretical %H: (1.008 * 22 / 274.36) * 100 = 8.08%

Theoretical %N: (14.007 * 2 / 274.36) * 100 = 10.21%

Theoretical %O: (15.999 / 274.36) * 100 = 5.83%

Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C)70.0370.08
Hydrogen (H)8.088.12
Nitrogen (N)10.2110.18

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govitb.ac.id Calculations based on DFT, often employing hybrid functionals like B3LYP, allow for a detailed analysis of the molecule's orbitals and charge distribution, which are fundamental to understanding its chemical reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. itb.ac.idresearchgate.net Conversely, a larger gap points to higher kinetic stability and lower reactivity. researchgate.net For 2-Methyl-1-piperidinoacetylindoline, the distribution of the HOMO would likely be concentrated on the electron-rich indoline (B122111) and piperidine (B6355638) rings, while the LUMO would be centered around the carbonyl group of the acetyl moiety.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents hypothetical data to demonstrate the typical output of a DFT calculation for FMO analysis.

Parameter Energy (eV)
EHOMO -6.25
ELUMO -1.15
HOMO-LUMO Gap (ΔE) 5.10

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This analysis is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles, and blue signifies areas of low electron density (positive potential), which are attractive to nucleophiles. nih.gov Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, marking it as a primary site for electrophilic interaction. The hydrogen atoms on the piperidine and indoline rings would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction. researchgate.netnih.gov

The analysis calculates the second-order perturbation energy, E(2), for each donor-acceptor interaction. wisc.edunih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. acadpubl.eu In this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen atoms (n) into the antibonding orbitals (π*) of the carbonyl group and the aromatic system. These interactions stabilize the molecular structure by distributing electron density over a larger area. acadpubl.eu

Table 2: Example of NBO Analysis for Key Interactions This table contains hypothetical data illustrating significant donor-acceptor interactions and their stabilization energies.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
n(Npiperidine) σ*(C-Cring) 3.85
n(Nindoline) π*(C=Caromatic) 5.20
n(Ocarbonyl) σ*(Nindoline-Cacetyl) 2.90

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (¹³C and ¹H) from first principles. gaussian.comimist.maresearchgate.net

The process involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. researchgate.net The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), using the formula: δ = σref - σiso. youtube.com A strong correlation between the calculated and experimentally measured chemical shifts provides high confidence in the assigned molecular structure. researchgate.netconicet.gov.ar

Table 3: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) Calculated with GIAO This table demonstrates a comparison between theoretical and experimental chemical shifts.

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
C=O (carbonyl) 170.5 169.8
C-CH₃ (methyl) 18.2 17.9
Cα-piperidine 52.1 51.7
Caromatic 120-145 119-144

Molecular Dynamics Simulations for Conformational Analysis and Rotational Barriers

While DFT provides insight into a static molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations can explore the conformational landscape of this compound, identifying stable conformers and the energy barriers associated with rotations around its single bonds. This is particularly relevant for understanding the flexibility of the piperidinoacetyl side chain and its orientation relative to the indoline ring system, which can influence its interaction with other molecules.

Prediction of Energetic Properties and Thermodynamic Parameters

Quantum chemical calculations are also employed to predict key energetic and thermodynamic properties. nih.gov By performing frequency calculations on the optimized geometry, it is possible to determine thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations can be performed at various temperatures to understand how the stability and properties of this compound change with thermal energy. nih.gov Such data are fundamental to predicting the molecule's behavior in different thermodynamic states.

Solvent Effects on Molecular Conformation and Electronic Properties

Theoretical and computational studies are instrumental in elucidating the intricate ways in which the surrounding solvent medium can alter the three-dimensional shape and the electronic distribution of a molecule. Such studies typically employ quantum chemical calculations and molecular dynamics simulations to model the behavior of a solute, such as this compound, in various solvents ranging from polar to nonpolar.

These investigations would typically analyze parameters such as:

Conformational Energy Landscapes: How the relative energies of different spatial arrangements (conformers) of the molecule are affected by the solvent.

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum or gas phase into a solvent.

Electronic Spectra (UV-Vis): Shifts in the absorption maxima (solvatochromism) that indicate changes in the electronic transition energies.

Without specific research on this compound, any discussion on these aspects would be purely speculative and would not meet the required standard of scientific accuracy based on documented findings.

Further research, including dedicated computational modeling and spectroscopic analysis, would be necessary to generate the data required to populate the requested tables and provide a thorough understanding of the solvent effects on this compound.

Structure Activity Relationship Sar and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indoline (B122111) Derivatives

QSAR studies are fundamental in drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This approach allows for the prediction of the activity of new compounds and the optimization of existing ones.

The development of robust QSAR models relies on various statistical techniques to correlate molecular descriptors with biological activity. For indole (B1671886) and related heterocyclic derivatives, several methods have been successfully employed.

Multiple Linear Regression (MLR): This is a common method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). For instance, MLR has been used to create QSAR models for benzofuran (B130515) and indole derivatives, demonstrating high robustness and predictive power with determination coefficients (R²) often exceeding 0.9. researchgate.neteurjchem.com

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex, non-linear relationships between molecular structure and activity, which often proves superior to linear methods.

Principal Component Analysis (PCA): PCA is a statistical procedure used to reduce the dimensionality of a large set of descriptors into a smaller set of uncorrelated variables called principal components, while retaining most of the original information. This is often a preliminary step in QSAR to select the most relevant descriptors and avoid overfitting.

The predictive potential of QSAR models for piperidine (B6355638) derivatives has also been demonstrated using Monte Carlo optimization techniques, achieving high determination coefficients for external validation sets (R² between 0.90–0.94). nih.gov These studies often utilize specialized software that can build models based on various statistical approaches. nih.gov

The foundation of a QSAR model is the correlation of calculated molecular descriptors with experimentally determined or theoretical activity. These descriptors quantify various aspects of a molecule's physicochemical properties.

Topological Descriptors: These indices, such as molecular connectivity indices and kappa shape indices, encode information about the size, branching, and cyclicity of a molecule. scirp.org Studies on β-carboline derivatives have shown that connectivity indices can be reliable descriptors for predicting biological activity through MLR analysis. scirp.org

Electronic Descriptors: These relate to the electron distribution in a molecule and are crucial for understanding interactions. Examples include dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential.

Quantum Chemical Descriptors: Parameters like absolute hardness and electronegativity, often calculated using semi-empirical methods like PM3, have been used to predict the binding affinities of heterocyclic compounds.

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity are commonly used to model a compound's transport and interaction with biological membranes.

A study on benzofuran and indole derivatives identified specific descriptors, minHBint4 (representing the minimum value of a potential for H-bond interactions) and Wlambdal.unity (a spectral weighted lambda value), as being the best predictors for inhibitory activity against histone-lysine N-methyl transferase. researchgate.neteurjchem.com The success of these models validates the approach of correlating molecular characteristics with activity to guide drug design. nih.gov

Table 1: Common Molecular Descriptors in QSAR

Descriptor Type Example(s) Significance
Topological Molecular Connectivity Index, Kappa Shape Index Describes molecular size, shape, and branching. scirp.org
Electronic HOMO/LUMO Energies, Dipole Moment Relates to molecular reactivity and polar interactions. nih.gov
Quantum Chemical Absolute Hardness, Electronegativity Predicts molecular stability and reactivity in chemical reactions.
Hydrophobic LogP, XlogP Measures the lipophilicity of a compound, affecting membrane permeability. nih.gov

| Steric | Molar Refractivity, van der Waals Volume | Quantifies the size and bulk of the molecule or its substituents. |

Impact of Substituent Effects on Theoretical Reactivity and Molecular Interactions

Substituents on the core scaffold of a molecule dramatically influence its electronic properties, conformation, and ability to interact with biological targets.

Methyl Group: In the case of 2-Methyl-1-piperidinoacetylindoline, the methyl group at the 2-position of the indoline ring is significant. Studies on related methyl-indoles have shown that such a substituent can weaken the hydrogenation ability of the nitrogen heterocycle by increasing the spatial requirement (steric hindrance) around that part of the molecule. mdpi.com This steric bulk can hinder the optimal orientation of the molecule within a binding site.

Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents profoundly impacts the reactivity of the indole ring. Computational studies on substituted indoles show that electron-withdrawing groups can be predicted more accurately by theoretical models and may lead to absorption on the first excited state, potentially increasing fluorescence quantum yield. nih.gov In contrast, electron-donating groups have different effects. For example, methoxy-substituted indole derivatives have shown that substitution at position 7 of the indole ring can be the most favorable for certain inhibitory activities. researchgate.net

Halogens: The introduction of halogen atoms like fluorine and chlorine can enhance potency. In one series of indole derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net

Table 2: Observed Effects of Substituents on Indole Derivatives

Substituent Position(s) Observed Effect on Activity/Properties Source(s)
Methyl 2 or 3 Can weaken hydrogenation ability due to steric hindrance. mdpi.com
Methoxy 7 Favorable for inhibitory activity in some series. researchgate.net
Methoxy meta (on ring D) No significant effect on binding affinity or potency in one study. nih.govacs.org
Trifluoromethyl (CF₃) para (on ring D) No significant effect on binding affinity or potency in one study. nih.govacs.org
Fluorine Various Generally more potent than chlorine-substituted analogs. researchgate.net

| Various | 4 | Least favorable position for substitution in one study. | researchgate.net |

The 1-piperidinoacetyl group is a key feature that dictates the molecule's physical properties and interaction profile.

Piperidine Ring: The piperidine ring is a common moiety in medicinal chemistry. Its presence generally increases the basicity and water solubility of the parent molecule compared to a simple alkyl chain. It can act as a hydrogen bond acceptor at its nitrogen atom. The ring's chair conformation provides a defined three-dimensional structure that can fit into specific pockets within a receptor, contributing to binding affinity. Studies on piperidine derivatives show their potential for significant biological activity and their inclusion in QSAR models for cardiotoxicity. nih.gov Furthermore, derivatives containing a 1-methylpiperidin-2-yl group have been shown to have high specific binding to targets like the glycine (B1666218) transporter 1. nih.gov

Acetyl Linker: The -C(=O)CH₂- (acetyl) group serves as a flexible linker between the indoline core and the piperidine ring. The carbonyl group is a potent hydrogen bond acceptor, which can be critical for anchoring the molecule to a biological target. The flexibility of the linker allows the piperidine ring to orient itself optimally within a binding site to maximize favorable interactions.

Design Principles for Modulating Specific Molecular Interactions

The rational design of molecules with enhanced or specific activities builds upon SAR and QSAR findings. For indoline derivatives, several principles are key.

Tuning Electronic Properties: The strategic placement of electron-donating or electron-withdrawing substituents on the indoline ring can fine-tune the molecule's electronic landscape. nih.gov As shown in studies on other aromatic systems, this can be used to modulate interaction energies, where electron-withdrawing groups generally lead to more favorable binding in certain contexts. mdpi.com

Pharmacophore Hybridization: This approach involves combining structural features from different known active molecules to create a new hybrid compound with potentially improved properties. For example, a novel series of indolin-2-one derivatives was designed using this principle to create potent kinase inhibitors. nih.gov

Conformational Control: The flexibility or rigidity of a molecule can be engineered to favor a bioactive conformation. The acetyl linker in this compound provides flexibility. In contrast, cyclizing parts of a molecule, such as creating a cyclopropane (B1198618) ring from an ethyl side chain in phenethylamines, can lock the molecule into a specific active conformation. wikipedia.org Understanding how substrate binding induces conformational changes, such as the opening or closing of binding tunnels, is crucial for designing effective inhibitors. wikipedia.org

Elucidation of Molecular Interaction Mechanisms in Silico

Molecular Docking Studies with Relevant Macromolecular Targets

At present, specific molecular docking studies for 2-Methyl-1-piperidinoacetylindoline are not available in the public scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary application of this method is to predict the binding mode and affinity of a small molecule ligand to a protein or nucleic acid target.

Analysis of Binding Affinities and Interaction Modes (e.g., Hydrogen Bonding, Pi-Stacking)

Without specific docking studies, a detailed analysis of the binding affinities and interaction modes of this compound remains theoretical. However, based on its chemical structure, potential interactions can be hypothesized. The piperidine (B6355638) and indoline (B122111) rings could participate in hydrophobic interactions and van der Waals forces within a protein's binding pocket. The carbonyl group of the acetyl moiety is a potential hydrogen bond acceptor, while the nitrogen atom in the piperidine ring could also act as a hydrogen bond acceptor. The aromatic indoline core is capable of engaging in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Identification of Key Binding Pockets and Residues

The identification of key binding pockets and specific amino acid residues that interact with this compound is contingent on performing docking studies with a defined biological target. Such studies would reveal the precise geometry of the binding site and highlight the critical residues that contribute to the stability of the ligand-protein complex.

Ligand-Based and Structure-Based Computational Design Approaches

In the absence of a known crystal structure of a target protein in complex with this compound, both ligand-based and structure-based design strategies could be employed for the rational design of new analogs.

Ligand-based design would rely on the knowledge of other molecules that bind to the same target of interest. Techniques such as pharmacophore modeling could be used to identify the essential chemical features required for biological activity.

Structure-based design , on the other hand, would necessitate the three-dimensional structure of the target macromolecule. If a crystal structure or a reliable homology model of the target were available, computational methods like virtual screening and de novo design could be utilized to identify or create new molecules with a high predicted affinity and specificity for the target.

Mechanistic Insights from Computational Studies (e.g., Enzyme Inhibition Mechanisms)

Computational studies, particularly molecular dynamics simulations, can provide profound insights into the mechanism of action of a small molecule, such as how it might inhibit an enzyme. These simulations can model the dynamic behavior of the ligand-protein complex over time, revealing conformational changes and the stability of key interactions. For this compound, such studies could elucidate whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, assuming an enzymatic target. However, no such computational studies have been published to date.

Emerging Research Avenues and Future Directions for Indoline Compounds

Exploration of Novel Synthetic Pathways for Complex Indoline (B122111) Architectures

Recent breakthroughs have highlighted the power of transition metal catalysis in forging new bonds and enabling previously challenging transformations. For instance, the use of nickel/photoredox dual catalysis has emerged as a powerful strategy for the synthesis of 3-substituted indolines from 2-iodoaniline (B362364) derivatives and terminal alkenes. researchgate.netacs.orgresearchgate.net This method leverages the multiple oxidation states of nickel, facilitated by a photoredox catalyst, to enable the difficult C(sp³)–N bond formation with high regioselectivity. researchgate.netacs.orgresearchgate.net The general nature of this annulation reaction opens up new possibilities for creating diverse indoline structures. researchgate.net

Asymmetric synthesis has also seen significant progress, allowing for the preparation of chiral indolines with high enantioselectivity. Iridium-catalyzed asymmetric hydrogenation of 3H-indoles provides access to a broad range of optically active spirocyclic indoline scaffolds under mild conditions and with low catalyst loadings. nih.gov Another innovative approach involves the use of chiral Brønsted acids to catalyze the transfer hydrogenation of indole (B1671886) derivatives, offering a metal-free alternative for synthesizing enantiomerically enriched indolines. springernature.com

Furthermore, C-H activation has become a pivotal tool for the direct functionalization of the indoline core. nih.gov Palladium-catalyzed C-H activation, for example, has been employed in a bisamination sequence with diaziridinone to produce 3,3-disubstituted indolines. nih.gov Ruthenium catalysts have also proven effective in the site-selective modification of the indoline scaffold, enabling the synthesis of a variety of substituted indole and indoline derivatives. nih.gov These methods provide a more atom-economical and efficient route to complex indolines by avoiding the need for pre-functionalized starting materials.

The following table summarizes some of the novel synthetic strategies for indoline synthesis:

Synthetic StrategyCatalyst/ReagentKey FeaturesReference(s)
Nickel/Photoredox Dual CatalysisNickel complex and photoredox catalystHigh regioselectivity for 3-substituted indolines, mild reaction conditions. researchgate.netacs.orgresearchgate.net
Asymmetric Iridium CatalysisIridium complex with chiral ligandEnantioselective synthesis of spirocyclic indolines. nih.gov
Asymmetric Brønsted Acid CatalysisChiral phosphoric acidMetal-free enantioselective reduction of indoles to indolines. springernature.com
Palladium-Catalyzed C-H ActivationPalladium catalyst and diaziridinoneSynthesis of 3,3-disubstituted indolines. nih.gov
Ruthenium-Catalyzed C-H ActivationRuthenium complexSite-selective functionalization of the indoline ring. nih.gov

Advanced Computational Methodologies for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms and understanding the structure-activity relationships of bioactive molecules. For indoline compounds, advanced computational methodologies are providing unprecedented insights that guide synthetic efforts and drug design.

Density Functional Theory (DFT) calculations are frequently employed to investigate the energetics of reaction pathways and to rationalize the observed selectivity in indoline synthesis. researchgate.netresearchgate.netnih.gov For example, DFT studies have been used to calculate the free energies of intermediates and transition states in the nickel/photoredox-catalyzed synthesis of indolines, supporting the proposed reaction mechanism. researchgate.net Similarly, DFT calculations have helped to understand the factors determining the enantioselectivity in the Friedel-Crafts reactions of indoles to form precursors of functionalized indolines. nih.gov

Molecular dynamics (MD) simulations offer a dynamic view of how indoline-containing molecules interact with biological targets, such as proteins and lipid bilayers. nih.govnih.govyoutube.comyoutube.comyoutube.com These simulations can predict the binding modes of indoline derivatives to their target proteins, revealing key interactions that are crucial for their biological activity. acs.org For instance, MD simulations have been used to study the association of indolicidin, an indole-containing antimicrobial peptide, with model cell membranes, providing insights into its mechanism of action. nih.govnih.gov

These computational approaches not only provide a deeper understanding of existing systems but also enable the in silico design of new indoline derivatives with desired properties, thereby accelerating the discovery process.

Integration of Multi-Omics Data with Computational Chemistry for Predictive Modeling

The era of "big data" has ushered in new possibilities for drug discovery and development. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—with computational chemistry offers a powerful framework for building predictive models of the biological activity and potential toxicity of indoline compounds. ebi.ac.uknih.govnih.govnashbio.commdpi.comnih.gov

By combining data from these different biological levels, researchers can create a more holistic picture of how a particular indoline derivative affects a biological system. nashbio.com For example, transcriptomic and proteomic data can reveal which cellular pathways are perturbed by a compound, while metabolomic data can shed light on its effects on cellular metabolism. mdpi.com

This integrated approach allows for the development of predictive models that can forecast the efficacy and potential side effects of new indoline-based drug candidates before they are synthesized and tested in the lab. nih.gov Such models can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for further development. The Constraint-based Optimization of Metabolic Objectives (COMO) pipeline is an example of a tool that facilitates this integration for drug discovery. nih.gov

Development of High-Throughput Screening Methodologies for Indoline Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds for biological activity. nih.govnih.govthermofisher.com The development of robust and efficient HTS assays is crucial for identifying novel indoline derivatives with therapeutic potential.

HTS campaigns can be designed to identify compounds that modulate the activity of a specific protein target or that elicit a desired phenotypic response in cells. nih.govthermofisher.com For indoline derivatives, a wide range of biochemical and cell-based assays can be employed. Biochemical assays can measure the direct interaction of a compound with a purified protein, while cell-based assays can assess its effects on cellular processes such as signaling pathways, gene expression, or cell viability. thermofisher.com

The success of an HTS campaign relies heavily on the quality and diversity of the compound library being screened. nih.gov The creation of diverse libraries of indoline derivatives, synthesized using the novel methods described in section 7.1, is therefore a critical enabling step for the discovery of new bioactive molecules. Furthermore, the miniaturization and automation of synthesis, for example using acoustic dispensing ejection (ADE) technology, can accelerate the creation of these libraries. rug.nl

Application of Artificial Intelligence and Machine Learning in Indoline Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing many areas of science and technology, and drug discovery is no exception. springernature.comnih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netspringernature.commdpi.com In the context of indoline compound research, AI and ML are being applied to a variety of tasks, from the de novo design of novel molecules to the prediction of their synthetic accessibility and biological activity.

De novo design algorithms, powered by deep learning architectures such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can generate novel molecular structures with desired properties. researchgate.netfrontiersin.org These algorithms can be trained on large datasets of known indoline compounds to learn the underlying chemical patterns and then generate new molecules with optimized characteristics.

ML models can also be used to predict the outcome of chemical reactions , aiding in the planning of synthetic routes to complex indoline targets. nih.gov By analyzing vast amounts of reaction data, these models can predict the likelihood of success for a given transformation, helping chemists to design more efficient and reliable syntheses.

Furthermore, AI and ML are being used to build predictive models of bioactivity , leveraging the multi-omics data discussed in section 7.3. nih.gov These models can identify subtle relationships between chemical structure and biological activity, enabling the prioritization of the most promising indoline derivatives for experimental testing. The integration of AI into all stages of the research and development pipeline is poised to significantly accelerate the discovery of new and improved indoline-based therapeutics and materials.

Q & A

Q. What ethical and methodological considerations are critical when transitioning from preclinical to early-phase clinical trials with this compound?

  • Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design. Submit protocols to IRBs for ethical review, ensuring adherence to Declaration of Helsinki principles. Use adaptive trial designs (e.g., Bayesian CRM) to minimize patient risk while maximizing pharmacokinetic data collection .

Tables for Key Methodological Comparisons

Aspect Basic Research Advanced Research
Synthesis Optimization Factorial design (2-3 variables) DoE (Design of Experiments) with >5 factors
Data Analysis Descriptive stats (mean ± SD) Multivariate regression, Bayesian models
Target Validation Knockout/RNAi in cell lines In silico MD + in vivo PET imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.